molecular formula C18H19ClN4O3S2 B15302756 3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride

3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride

Cat. No.: B15302756
M. Wt: 439.0 g/mol
InChI Key: OLCIVYUURISGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . The compound’s structure includes a thiazole ring, a sulfonamide group, and a benzamide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the sulfonamide moiety, converting them to amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase, which plays a crucial role in regulating pH and ion balance in cells . By binding to the active site of the enzyme, the compound prevents the enzyme from catalyzing its normal reaction, leading to a buildup of substrates and a decrease in product formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(4-Methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}-4-methylbenzamide hydrochloride is unique due to its combination of a thiazole ring, sulfonamide group, and benzamide moiety. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H19ClN4O3S2

Molecular Weight

439.0 g/mol

IUPAC Name

3-[[4-[4-(methanesulfonamido)phenyl]-1,3-thiazol-2-yl]amino]-4-methylbenzamide;hydrochloride

InChI

InChI=1S/C18H18N4O3S2.ClH/c1-11-3-4-13(17(19)23)9-15(11)20-18-21-16(10-26-18)12-5-7-14(8-6-12)22-27(2,24)25;/h3-10,22H,1-2H3,(H2,19,23)(H,20,21);1H

InChI Key

OLCIVYUURISGMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.